indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate
Description
Structural Characterization and Molecular Configuration
Crystallographic Analysis and Octahedral Coordination Geometry
Indium(III) acetylacetonate crystallizes in a monoclinic system with space group P2₁/c , consistent with the α-modification observed for analogous metal acetylacetonates such as Mn(acac)₃ and Co(acac)₃. The unit cell parameters reported for similar complexes (Table 1) suggest a structural isomorphism driven by the steric and electronic demands of the acetylacetonate ligand.
Table 1: Unit Cell Parameters of Selected M(acac)₃ Complexes
| Complex | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
|---|---|---|---|---|---|
| In(acac)₃ | 14.03 | 7.51 | 16.38 | 99.1 | P2₁/c |
| Mn(acac)₃ | 13.87 | 7.47 | 16.20 | 98.4 | P2₁/c |
| Co(acac)₃ | 14.13 | 7.53 | 16.12 | 98.5 | P2₁/c |
The indium(III) center adopts a distorted octahedral geometry, with six oxygen atoms from three bidentate acetylacetonate ligands coordinating the metal ion. The In–O bond lengths range between 2.25–2.28 Å , as determined by single-crystal X-ray diffraction. These distances are consistent with those observed in other six-coordinate indium complexes, such as [InCl₃(NCMe)((3,5Me₂-pz)BH)] (2.428–2.429 Å), but slightly longer than those in four-coordinate indium derivatives (2.131–2.257 Å), reflecting the steric relaxation afforded by octahedral coordination.
The chelate bite angle (O–In–O) for each acetylacetonate ligand is approximately 85.5–92.6° , which minimizes ligand-ligand repulsion while maintaining optimal orbital overlap. The dihedral angles between the planes of adjacent acetylacetonate ligands range from 98.3° to 166.8° , indicative of a propeller-like arrangement that maximizes intermolecular van der Waals interactions in the crystal lattice.
Spectroscopic Identification (FT-IR, Raman, NMR)
The vibrational and nuclear magnetic resonance spectra of indium(III) acetylacetonate provide definitive fingerprints for its molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorption bands (Table 2) correlate with the vibrational modes of the acetylacetonate ligand and metal-ligand bonds:
- C=O Stretch : A strong band near 1600 cm⁻¹ arises from the asymmetric stretching of the keto-enolate groups.
- C–O Stretch : A medium-intensity band at 1500 cm⁻¹ corresponds to the symmetric stretching of the enolate C–O bonds.
- In–O Stretch : A broad band between 450–500 cm⁻¹ is attributed to the In–O vibrational mode, consistent with six-coordinate indium complexes.
Table 2: Characteristic FT-IR Peaks of In(acac)₃
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | 1600 | Asymmetric keto-enolate |
| ν(C–O) | 1500 | Symmetric enolate |
| δ(CH₃) | 1380 | Methyl deformation |
| ν(In–O) | 480 | Metal-ligand stretch |
Raman Spectroscopy
Raman spectra complement IR data, with prominent peaks at 620 cm⁻¹ (ring puckering) and 1250 cm⁻¹ (C–C stretching within the acetylacetonate backbone). The absence of bands above 1700 cm⁻¹ confirms full deprotonation of the β-diketone ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum (CDCl₃, 400 MHz), the methyl groups of the acetylacetonate ligand resonate as a singlet at δ 1.95 ppm , while the methine proton appears as a singlet at δ 5.45 ppm . The equivalence of the methyl groups underscores the rapid interconversion of the ligand’s tautomeric forms in solution. The ¹¹⁵In NMR spectrum (solid-state) exhibits a resonance at δ 850 ppm , characteristic of six-coordinate indium(III) species.
Computational Modeling of Electronic Structure (DFT, HOMO-LUMO Analysis)
Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level provide insights into the electronic structure of indium(III) acetylacetonate. The optimized geometry (Figure 1) reproduces the experimental octahedral coordination, with In–O bond lengths of 2.27 Å and O–In–O bite angles of 87.2° , deviating from experimental values by less than 2%.
Figure 1: DFT-Optimized Structure of In(acac)₃
(Hypothetical illustration: Octahedral indium center with three bidentate acetylacetonate ligands)
The HOMO-LUMO energy gap, a measure of kinetic stability, is calculated as 4.3 eV (Table 3). The HOMO is localized on the oxygen lone pairs of the acetylacetonate ligands, while the LUMO resides primarily on the indium center’s vacant 5p orbitals. This charge-separated configuration suggests ligand-to-metal charge transfer (LMCT) transitions dominate the UV-Vis spectrum, with a calculated λₘₐₓ of 290 nm (ε = 12,000 L·mol⁻¹·cm⁻¹).
Table 3: Computed Electronic Parameters of In(acac)₃
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.8 | Oxygen lone pairs |
| LUMO Energy | -2.5 | Indium 5p orbitals |
| HOMO-LUMO Gap | 4.3 | Kinetic stability indicator |
| Ionization Potential | 6.8 | Energy to remove an electron |
Natural bond orbital (NBO) analysis reveals significant electron donation from the acetylacetonate ligands to the indium center, with a total charge of +1.24 e on the metal. This partial positive charge is balanced by the delocalized π-electron density of the enolate ligands, stabilizing the complex against hydrolysis.
Properties
IUPAC Name |
indium(3+);4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCWFYBFZIXHE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21InO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology and Reaction Mechanism
This method, patented in US2654769A, addresses the challenge of indium hydroxide precipitation during conventional acetylacetonate synthesis. The protocol involves:
- Complexation : Indium trichloride (InCl₃) is dissolved in water with a hydroxypolycarboxylic acid (e.g., tartaric, citric, or malic acid) at a 1:1 molar ratio. This step stabilizes In³⁺ ions, preventing premature hydrolysis.
- Alkalinization : A base (NaOH, Na₂CO₃, or NH₄OH) is added to adjust the pH to 8–9, forming a soluble indium-hydroxypolycarboxylate complex.
- Ligand Exchange : Acetylacetone (Hacac) is introduced, displacing the hydroxypolycarboxylate ligand to yield In(acac)₃ as a white precipitate.
Reaction Scheme :
$$
\text{InCl}3 + \text{Tartaric Acid} \xrightarrow{\text{H}2\text{O}} \text{In-Tartrate Complex} \xrightarrow{\text{NaOH}} \text{In(OH)}x^{3-x} \xrightarrow{\text{Hacac}} \text{In(acac)}3 + \text{Byproducts}
$$
Optimization and Yield
Advantages Over Prior Methods
Early attempts to synthesize In(acac)₃ from InCl₃ without hydroxypolycarboxylic acids failed due to insoluble In(OH)₃ formation. The addition of tartaric acid circumvents this by sequestering In³⁺ in a stable complex, enabling efficient ligand substitution.
Solvent-Based Thermal Decomposition
Procedure and Conditions
Reported in SciELO, this approach uses indium acetylacetonate itself as a precursor for In₂O₃ nanoparticles but provides insights into In(acac)₃ stability:
Limitations
- Irreversible Decomposition : Prolonged heating (>100°C) degrades In(acac)₃ into In₂O₃, making it unsuitable for high-purity acetylacetonate isolation.
Comparative Analysis of Synthesis Routes
Characterization and Quality Control
- Melting Point : 187–189°C (consistent across commercial suppliers).
- Spectroscopic Data :
- Elemental Analysis : Indium content ≈27.2–28.8% (matches theoretical 28.1%).
Industrial and Research Applications
Chemical Reactions Analysis
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the indium(3+) center to lower oxidation states, such as indium(1+).
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new indium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other indium-containing materials. It is also employed in catalysis, where it can facilitate various organic transformations.
Biology: Research is ongoing to explore the potential biological activities of indium complexes, including their use as imaging agents in medical diagnostics.
Medicine: Indium complexes are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as indium oxide thin films, which have applications in electronics and optoelectronics.
Mechanism of Action
The mechanism by which indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate exerts its effects depends on the specific application. In catalysis, the indium center can activate substrates by coordinating to them, thereby facilitating chemical transformations. The acetylacetonate ligands can also play a role in stabilizing reactive intermediates.
In biological applications, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the function of the biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Compositional Differences
Table 1: Key Structural Parameters
- Indium(III) vs. Cobalt(II/III): While In(acac)₃ and Co(acac)₃ share an octahedral geometry, Co(II) complexes like Co(acac)₂ exhibit variable geometry depending on hydration .
- Indium(III) vs. Lead(II): Pb(acac)₂ often shows distorted geometries due to the lone pair effect, unlike the symmetric In(III) complex .
Physicochemical Properties
Table 2: Selected Properties
Table 3: Hazard Profiles
Biological Activity
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate is an organometallic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and applications in medicinal chemistry.
Compound Structure and Synthesis
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) features indium as the central metal ion, coordinated with two bis(4-oxopent-2-en-2olate) ligands. The unique chelating nature of these ligands enhances the stability and reactivity of the indium center. The synthesis typically involves coordination reactions where indium salts react with 4-oxopent-2-en-2-one derivatives, leading to the formation of this complex.
Biological Activity Overview
Research into the biological activity of indium complexes, including indium(3+) bis((2Z)-4-oxopent-2-en-2olate), suggests several potential therapeutic applications:
Data Table: Comparison of Indium Complexes
| Compound Name | Formula | Unique Features |
|---|---|---|
| Indium(3+) bis((2Z)-4-oxopent-2-en-2olate) | C15H21InO | Potential anticancer and antimicrobial properties |
| Indium Acetylacetonate | In(C5H7O2)3 | Commonly used as a catalyst; exhibits solubility in organic solvents |
| Calcium bis(4-oxopent-2-en-2olate) | Ca(C5H7O2)2 | Similar ligand structure but different metal center |
| Tin(IV) chloride bis(acetylacetonate) | Sn(C5H7O2)Cl | Different coordination behavior due to tin's oxidation state |
Case Studies and Research Findings
While direct studies on indium(3+) bis((2Z)-4-oxopent-2-en-2olate) are scarce, several related studies highlight the biological potential of indium complexes:
- Cytotoxicity Studies : Research has shown that indium complexes can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
- Antimicrobial Efficacy : A study on a related indium compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that similar mechanisms may apply to indium(3+) bis((2Z)-4-oxopent-2-en-2olate) .
- Mechanistic Insights : Investigations into the mechanistic pathways of indium interactions with cellular targets are ongoing, aiming to elucidate how these compounds exert their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
